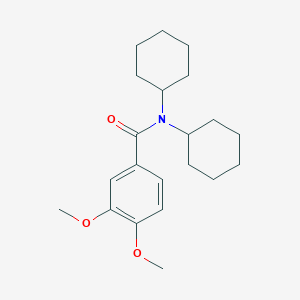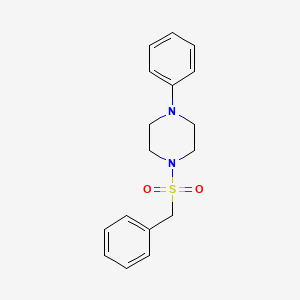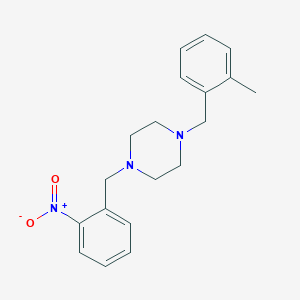![molecular formula C17H18N2O3 B5800688 N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, also known as FPhC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPhC is a furamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mecanismo De Acción
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is believed to act as a modulator of certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to enhance the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to exhibit various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell death, and the enhancement of neurotransmitter release. N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in lab experiments is its ability to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the use of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide in scientific research. One direction is to study the effects of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide on different types of cells and tissues, including cancer cells and neurons. Another direction is to develop new drugs based on the structure of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide, which can have potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide and its potential interactions with other biomolecules.
Métodos De Síntesis
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide involves the reaction between 2-furoic acid and piperidine-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using different techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the role of certain receptors in the brain. In pharmacology, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to test the efficacy of different drugs in treating various diseases. In biochemistry, N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide has been used to study the interactions between different biomolecules.
Propiedades
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-9-6-12-22-15)18-14-8-3-2-7-13(14)17(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDVPNVLOQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)


![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)